3,7-Dimethyloctan-1-amine hydrochloride
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Overview
Description
3,7-Dimethyloctan-1-amine hydrochloride is a chemical compound with the molecular formula C10H23N.HCl. It is a derivative of octanamine, characterized by the presence of two methyl groups at the 3rd and 7th positions of the octane chain. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctan-1-amine hydrochloride typically involves the alkylation of octanamine with methylating agents. One common method is the reaction of octanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of a precursor compound, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloctan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3,7-Dimethyloctan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloctan-1-amine
- 3,7-Dimethyloctan-2-amine
- 3,7-Dimethyloctan-1-ol
Uniqueness
3,7-Dimethyloctan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct physicochemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3,7-dimethyloctan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.ClH/c1-9(2)5-4-6-10(3)7-8-11;/h9-10H,4-8,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGNBYECHBRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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